molecular formula C16H19N3O3S B2713930 Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235205-09-0

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2713930
CAS No.: 1235205-09-0
M. Wt: 333.41
InChI Key: VZLBITGSODJWTM-UHFFFAOYSA-N
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Description

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring via a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with piperidine-1-carboxylate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate:

    Benzo[d]thiazole derivatives: Similar in structure but may lack the piperidine moiety.

    Piperidine derivatives: Similar in structure but may lack the benzo[d]thiazole moiety.

Uniqueness

This compound is unique due to the combination of the benzo[d]thiazole and piperidine moieties, which confer specific chemical and biological properties that are not present in simpler derivatives.

Properties

IUPAC Name

methyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-16(21)19-8-6-11(7-9-19)10-17-14(20)15-18-12-4-2-3-5-13(12)23-15/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBITGSODJWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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